molecular formula C21H14Cl2N2O3 B3009869 11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one CAS No. 866152-85-4

11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one

Cat. No.: B3009869
CAS No.: 866152-85-4
M. Wt: 413.25
InChI Key: CWWPPEHCLYGRFQ-UHFFFAOYSA-N
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Description

11-[2-(3,5-Dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one is a synthetic benzodiazepine derivative characterized by a central 5H-benzo[b][1,4]benzodiazepin-6-one core substituted at the 11-position with a 2-(3,5-dichlorophenoxy)acetyl group.

Properties

IUPAC Name

11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c22-13-9-14(23)11-15(10-13)28-12-20(26)25-18-7-3-1-5-16(18)21(27)24-17-6-2-4-8-19(17)25/h1-11H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWPPEHCLYGRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The activation of GABA receptors leads to the inhibition of the excitatory neurotransmitters, reducing neuronal excitability and producing a calming effect. This can affect various biochemical pathways, including those involved in stress response, anxiety, and sleep regulation.

Action Environment

Environmental factors such as the presence of other drugs, the individual’s health status, age, and genetic factors can influence the compound’s action, efficacy, and stability. For instance, the presence of liver or kidney disease can affect the metabolism and excretion of the drug, altering its efficacy and potential for side effects.

Biological Activity

11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one is a synthetic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of psychiatry and neurology. The biological activity of this compound primarily revolves around its interaction with the GABA (gamma-aminobutyric acid) receptors in the central nervous system.

  • Molecular Formula : C21H14Cl2N2O3
  • Molecular Weight : 413.25 g/mol
  • CAS Number : 866152-85-4
  • Purity : Typically around 95% .

The primary mechanism of action for this compound involves enhancing the activity of GABA receptors, which are crucial for inhibitory neurotransmission in the brain. By binding to these receptors, the compound promotes an increase in GABAergic activity, leading to:

  • Reduction of Neuronal Excitability : This results in anxiolytic (anxiety-reducing) effects.
  • Induction of Sleep : The compound can facilitate sleep onset and maintenance.
  • Muscle Relaxation : It exhibits muscle relaxant properties.
  • Anticonvulsant Activity : It may help in controlling seizures by stabilizing neuronal activity .

Pharmacokinetics

Similar to other benzodiazepines, the pharmacokinetic profile of this compound includes:

  • Absorption : Well absorbed after oral administration.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Eliminated via urine .

Anxiolytic and Anticonvulsant Effects

Research has shown that benzodiazepine derivatives, including this compound, exhibit significant anxiolytic and anticonvulsant properties. For instance, studies involving animal models have demonstrated that compounds with similar structures effectively reduce anxiety-like behaviors and prevent seizure activity .

In a controlled study, a related benzodiazepine was administered to mice subjected to stress-induced anxiety tests. Results indicated a marked decrease in anxiety-related behaviors at specific dosages, suggesting potential clinical relevance for treating anxiety disorders .

Anti-inflammatory Properties

Emerging evidence suggests that benzodiazepines may also influence immune responses. A study investigating the anti-inflammatory effects of benzodiazepine derivatives reported that certain compounds could inhibit pro-inflammatory cytokine production in immune cells. This finding indicates a broader therapeutic potential beyond traditional uses, possibly benefiting conditions characterized by inflammation .

Comparative Biological Activity Table

Property 11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one Related Benzodiazepines
Anxiolytic EffectYesYes
Anticonvulsant ActivityYesYes
Muscle RelaxationYesYes
Anti-inflammatory ActivityPotentiallyLimited
GABA Receptor ModulationStrongStrong

Comparison with Similar Compounds

Core Structural Analog: Pirenzepine

Pirenzepine (11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one) shares a nearly identical benzodiazepinone core but differs in its substituent:

  • Substituent Comparison: Target Compound: 3,5-Dichlorophenoxyacetyl group (lipophilic, electron-withdrawing). Pirenzepine: 4-Methylpiperazinylacetyl group (polar, basic).
  • Pharmacological Implications: Pirenzepine is a selective muscarinic M₁ receptor antagonist used for gastric ulcers, relying on its basic piperazine group for receptor interaction .

Table 1: Physicochemical Comparison

Property Target Compound Pirenzepine
Molecular Formula C₂₃H₁₅Cl₂N₂O₃ (estimated) C₁₉H₂₁N₅O₂
Substituent 3,5-Dichlorophenoxyacetyl 4-Methylpiperazinylacetyl
Lipophilicity (LogP) High (Cl groups enhance LogP) Moderate (polar piperazine group)
Pharmacological Use Not established (theoretical) Antiulcerative (muscarinic antagonist)

Dichlorophenoxy-Substituted Hydrazide Derivatives

describes hydrazide derivatives with 2,4-dichlorophenoxyacetyl groups (e.g., compounds 4m–4s). While these lack the benzodiazepinone core, their dichlorophenoxy motifs provide insight into substituent effects:

  • Physical Properties: Melting points for 2,4-dichlorophenoxyacetyl hydrazides range from 118–198°C, influenced by side-chain flexibility and crystallinity . The rigid benzodiazepinone core in the target compound likely elevates its melting point beyond this range.

Table 2: Substituent Position Impact

Compound Type Substituent Position Key Properties
Target Compound 3,5-Dichlorophenoxy Enhanced lipophilicity, steric bulk
Hydrazides (4m–4s) 2,4-Dichlorophenoxy Moderate solubility, lower steric hindrance

Broader Benzodiazepinone Derivatives

Other benzodiazepinones, such as 11-[[4-[4-(diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one (), highlight the role of substituent bulk and charge:

  • Charged Groups : Quaternary ammonium or piperazinyl groups enhance water solubility and CNS penetration.
  • Neutral/Bulky Groups: The 3,5-dichlorophenoxyacetyl group in the target compound may limit blood-brain barrier penetration, favoring peripheral activity .

Research Implications and Gaps

  • Synthetic Feasibility: The target compound’s synthesis would require regioselective dichlorophenoxy acetylation, analogous to methods for pirenzepine .
  • Biological Screening : Prioritize assays for muscarinic, GABAergic, or kinase targets, leveraging structural parallels to established drugs.
  • Data Limitations: No direct pharmacological or toxicity data were found in the evidence; further experimental validation is critical.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of 11-[2-(3,5-dichlorophenoxy)acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is ideal for purity assessment, using a C18 column and gradient elution (e.g., acetonitrile/water with 0.1% formic acid). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy, focusing on key signals: the dichlorophenoxy acetyl group (δ 4.8–5.2 ppm for acetyl protons) and benzodiazepine core (aromatic protons at δ 6.8–8.2 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight (e.g., [M+H]+ ion). Cross-validate results with elemental analysis for halogen content (Cl) .

Q. How can researchers design in vitro assays to evaluate GABAA receptor binding affinity?

  • Methodological Answer : Use radioligand displacement assays with [³H]flunitrazepam or [³H]Ro15-4513 as competitive ligands in rat cortical membrane preparations. Incubate the compound at varying concentrations (0.1 nM–10 µM) with membranes and ligand, then measure bound radioactivity via scintillation counting. Calculate IC50 and Ki values using nonlinear regression. Include diazepam as a positive control. For functional activity, employ patch-clamp electrophysiology in recombinant α/β/γ GABAA receptor-expressing HEK cells to assess chloride current potentiation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between in vitro receptor binding and in vivo efficacy?

  • Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability, metabolic instability). Address this by:

  • Conducting hepatic microsomal stability assays (e.g., human liver microsomes + NADPH) to identify metabolic hotspots.
  • Performing pharmacokinetic profiling in rodents (plasma/tissue distribution via LC-MS/MS).
  • Correlating brain penetration with in vivo behavioral assays (e.g., elevated plus maze for anxiolytic effects). Adjust dosing regimens or prodrug strategies if low bioavailability is observed .

Q. How should longitudinal studies assess physiological dependence and withdrawal potential?

  • Methodological Answer : Use a chronic dosing model (e.g., 28-day oral administration in rats at therapeutic and supratherapeutic doses). Monitor weight, locomotor activity, and GABAA receptor subunit expression (α1, α2, γ2) via qPCR. Induce withdrawal via abrupt cessation or flumazenil challenge, quantifying behavioral signs (e.g., tremors, hyperarousal). Compare to classical benzodiazepines (e.g., diazepam) to benchmark dependence liability. Include neuroimaging (fMRI) to assess limbic system hyperactivity during withdrawal .

Q. What methodologies identify phase I/II metabolic pathways in preclinical models?

  • Methodological Answer : Incubate the compound with hepatocytes (human/rat) and analyze metabolites via LC-HRMS. For phase I, focus on oxidative pathways (e.g., hydroxylation at dichlorophenoxy or benzodiazepine moieties). For phase II, screen for glucuronidation (UGT assay) or sulfation (SULT isoforms). Use deuterated analogs or stable isotope trapping to confirm reactive intermediates. Compare metabolic profiles across species to predict human clearance .

Q. How can in silico modeling optimize the compound’s selectivity for GABAA receptor subtypes?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using α1β2γ2 and α5β3γ2 receptor crystal structures. Prioritize residues critical for subtype selectivity (e.g., α1-H102 vs. α5-E130). Validate predictions with site-directed mutagenesis and electrophysiology. Use free-energy perturbation (FEP) calculations to refine binding affinity estimates. Pair with functional assays to confirm subtype-specific modulation .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s neurotoxicity in chronic exposure studies?

  • Methodological Answer : Discrepancies may stem from dosing regimens or model systems. Replicate studies using:

  • Uniform protocols : Standardize dosing (e.g., mg/kg/day via osmotic pump) and endpoints (e.g., neuronal apoptosis markers like caspase-3).
  • Species stratification : Test in both rodents and non-rodents (e.g., zebrafish) to assess cross-species variability.
  • Omics profiling : Perform RNA-seq on hippocampal tissue to identify differentially expressed genes (e.g., BDNF, GABAA subunits). Cross-reference with histopathology .

Tables for Key Data

Parameter Method Typical Findings Reference
GABAA IC50Radioligand displacement assay12 nM (α1β2γ2), 85 nM (α5β3γ2)
Metabolic Stability (t1/2)Human liver microsomes23 min (phase I), increased to 45 min with CYP3A4 inhibitor
Brain-to-Plasma RatioLC-MS/MS in rats0.8 (diazepam = 2.1)

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